Methyl Varenicline, also known as 2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino [4,5-g]quinoxaline , is a derivative of Varenicline . Varenicline is a medication used for smoking cessation and for the treatment of dry eye disease . It is a nicotinic receptor partial agonist and a cholinergic agonist . When activated, this receptor releases dopamine in the nucleus accumbens, the brain’s reward center, thereby reducing cravings and withdrawal symptoms associated with smoking cessation .
The molecular formula of Methyl Varenicline is C14H15N3 and its molecular weight is 225.289 . Varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . A full agonism was displayed on alpha7-receptors .
Varenicline’s metabolism is limited (<10%). Most of the active compound is excreted by the kidneys (81%). A minor amount of varenicline is glucuronidated, oxidated, N-formylated, as well as conjugated to form a hexose .
A common approach to varenicline synthesis involves several steps, starting with the oxidation of 1,4-dihydro-1,4-methanonaphthalene to yield a key intermediate. [] This oxidation reaction typically employs osmic acid salts or their hydrates as oxidizing agents. [] The reaction proceeds in a mixed solvent system, often combining water with alcohols, ketones, ethers, or nitriles, in the presence of N-methylmorpholine N-oxide. [] Subsequent steps involve modifications to this intermediate to achieve the final varenicline structure.
Varenicline ((-)-7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine) possesses a bicyclic structure, incorporating a pyrazine ring fused to a bicyclo[2.2.1]heptane system. [] The presence of a chiral center in its structure leads to two enantiomers. The (-)-enantiomer exhibits higher affinity for α4β2-nAChRs compared to the (+)-enantiomer. []
Varenicline acts as a partial agonist at α4β2-nAChRs, which are highly concentrated in brain regions associated with reward and addiction. [, ] Its mechanism of action involves two key aspects:
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7